
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is an organic compound with the molecular formula C13H10N6O It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-7H-purin-6-ol and 4-cyanobenzyl chloride.
Reaction: The 2-amino-7H-purin-6-ol is reacted with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
- 1-((2-Amino-6,9-dihydro-1H-purin-6-yl)oxy)-3-methyl-2-butanol
Uniqueness
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is unique due to its specific structure, which combines a purine derivative with a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C13H10N6O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
4-[(2-amino-7H-purin-6-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19) |
Clé InChI |
LNQFMTJYVUVEEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



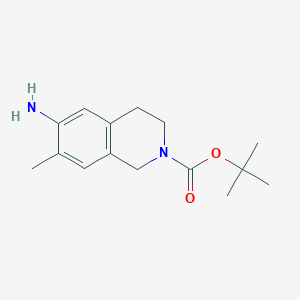
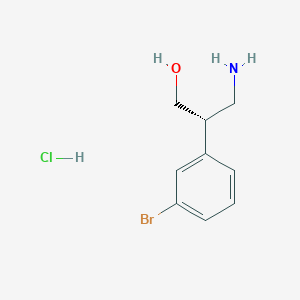


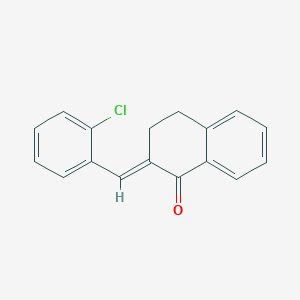

![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
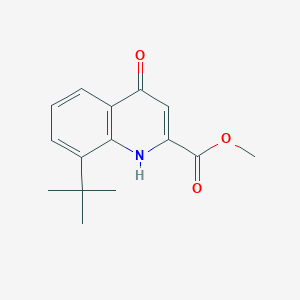
![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)

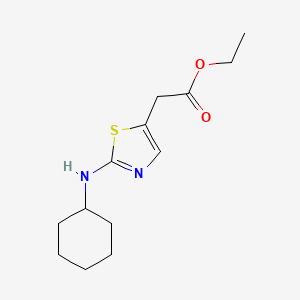

![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
